

Gas chromatography techniques for the analysis of dimenhydrinate in pharmaceutical formulations.

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Compound of Interest

Compound Name: *Dimenhydrinate*

Cat. No.: *B1670652*

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Application Note: Gas Chromatographic Analysis of Dimenhydrinate in Pharmaceutical Formulations

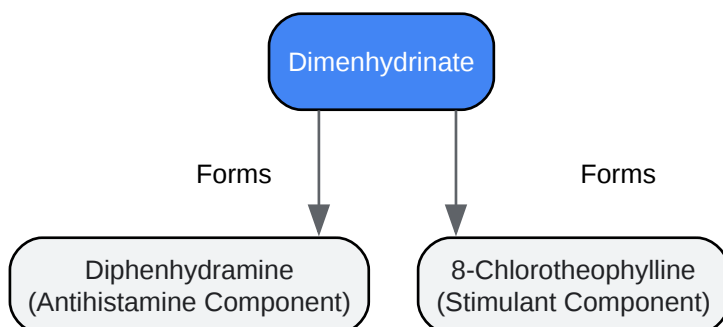
Introduction

Dimenhydrinate is an over-the-counter antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. It is a salt compound composed of two active moieties: diphenhydramine, an antihistamine, and 8-chlorotheophylline, a chlorinated derivative of theophylline which acts as a mild central nervous system stimulant to counteract drowsiness from diphenhydramine.[1][2] The quality control of pharmaceutical formulations containing **dimenhydrinate** requires reliable and accurate analytical methods to ensure potency and purity.

Gas chromatography (GC) offers a robust and sensitive technique for the analysis of **dimenhydrinate**. When analyzed by GC, **dimenhydrinate** typically separates into its two constituent components, diphenhydramine and 8-chlorotheophylline, which can be individually quantified.[2] This application note details a validated gas chromatography-flame ionization detection (GC-FID) method and a gas chromatography-mass spectrometry (GC-MS) method for the determination of **dimenhydrinate** in tablet formulations.

Chemical Relationship of Dimenhydrinate

Dimenhydrinate is a 1:1 salt of diphenhydramine and 8-chlorotheophylline.



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Caption: **Dimenhydrinate**'s constituent parts.

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from the method described by Kaf Alghazal et al. for the quantitative analysis of **dimenhydrinate** in tablets.[1]

1. Materials and Reagents

- **Dimenhydrinate** Reference Standard
- Chloroform (HPLC Grade)[1]
- Nitrogen (Carrier Gas, Ultrapure)[1]
- Internal Standard (IS): Chlorpheniramine Maleate (optional, but recommended for improved precision)[1]
- Volumetric flasks, pipettes, and syringes

2. Chromatographic Conditions

Parameter	Condition
Gas Chromatograph	Shimadzu GC-2010 or equivalent with split/splitless injector and FID[1]
Column	TRB-5-625 Capillary Column (60m x 0.25mm i.d., 0.25µm film thickness)[1]
Carrier Gas	Nitrogen at a flow rate of 1.0 mL/min[1]
Oven Temperature Program	Initial: 230°C for 1 min, Ramp: 20°C/min to 250°C, Hold: 7 min[1]
Injector Temperature	290°C[1]
Detector Temperature	290°C (FID)[1]
Injection Volume	2 µL[1]
Split Ratio	10:1

3. Preparation of Solutions

- Standard Stock Solution (4 mg/mL **Dimenhydrinate**): Accurately weigh and transfer 40 mg of **Dimenhydrinate** Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with chloroform.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 2, 4, 6 mg/mL in chloroform).[1]
- Sample Preparation (from 50 mg tablets):
 - Weigh and finely powder 20 tablets.[1]
 - Accurately weigh a portion of the powder equivalent to 40 mg of **dimenhydrinate** and transfer it to a 10 mL volumetric flask.[1]
 - Add approximately 7 mL of chloroform, sonicate for 15 minutes, and then dilute to volume with chloroform.[1]

- Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

- Inject 2 µL of each standard solution and the sample solution into the GC system.
- Record the chromatograms and measure the peak area for diphenhydramine.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of **dimenhydrinate** in the sample preparation from the calibration curve.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This protocol is based on the method by Belal et al. for the identification and quantification of **dimenhydrinate** and its related substances.^{[3][4]} This method is particularly useful for specificity and impurity profiling.

1. Materials and Reagents

- **Dimenhydrinate** Reference Standard
- Methanol (HPLC Grade)
- Helium (Carrier Gas, High Purity)

2. Chromatographic Conditions

Parameter	Condition
Gas Chromatograph	Agilent 6890 series or equivalent coupled with a 5973 mass selective detector[3]
Column	Rtx-200 (trifluoropropylmethyl polysiloxane) Capillary Column (30m x 0.25mm i.d., 0.25µm film thickness)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial: 100°C for 1 min, Ramp: 25°C/min to 280°C, Hold: 5 min
Injector Temperature	250°C
Injection Volume	1 µL
Split Mode	Splitless
MS Transfer Line Temp.	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Impact (EI) at 70 eV[3]
Scan Range	40-550 amu

3. Preparation of Solutions

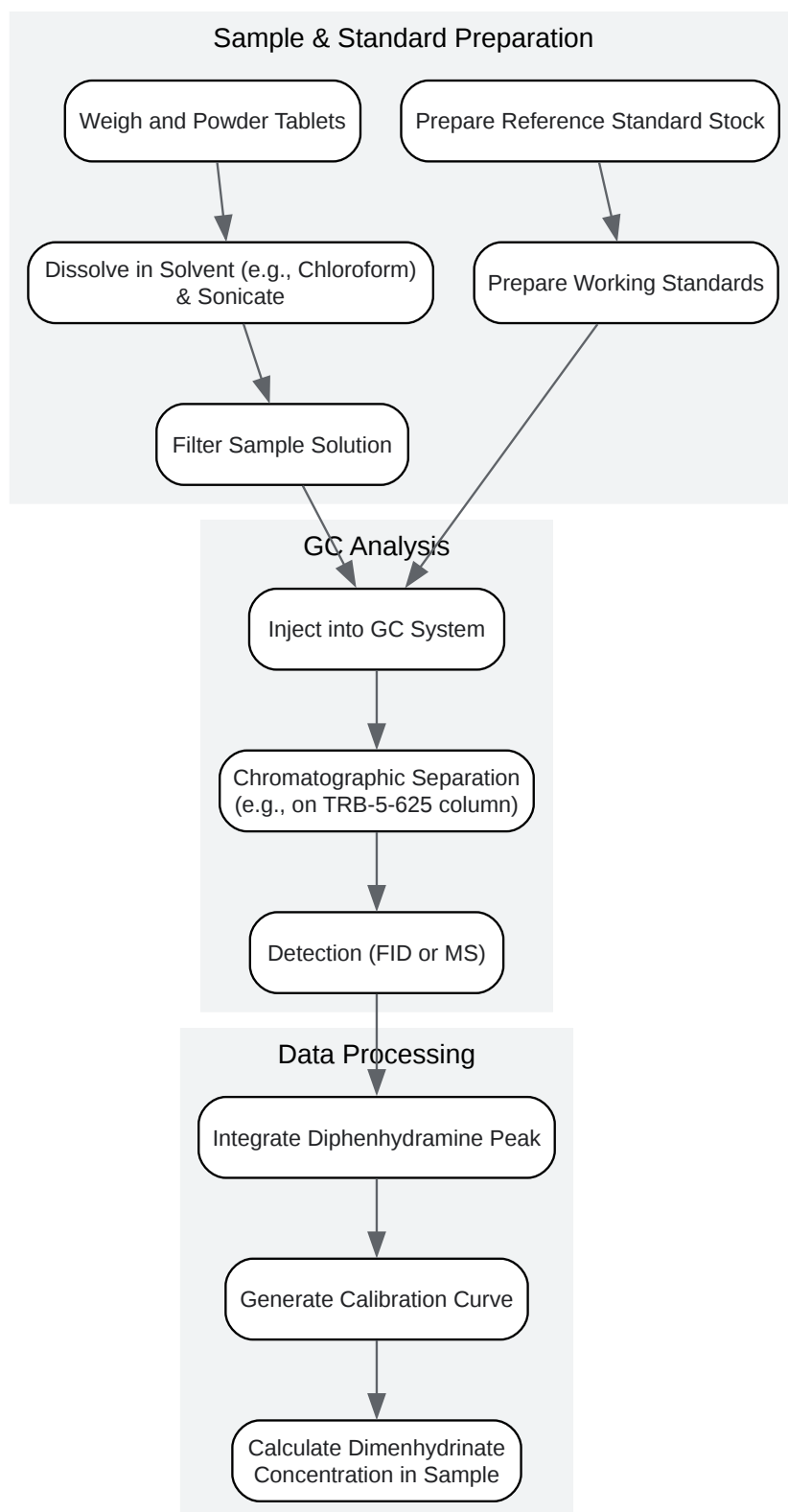
- Standard Stock Solution (1 mg/mL **Dimenhydrinate**): Accurately weigh and transfer 10 mg of **Dimenhydrinate** Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards over the range of 50-500 µg/mL in methanol.[3][4]
- Sample Preparation: Follow the same procedure as for the GC-FID method, but use methanol as the diluent.

4. Analysis Procedure

- Inject 1 μ L of each standard and sample solution.
- Acquire the data in full scan mode.
- Quantification is based on the peak area of the diphenhydramine component.[2]
- Generate a calibration curve and calculate the concentration of **dimenhydrinate** in the sample.

Experimental Workflow

The general workflow for the GC analysis of **dimenhydrinate** in pharmaceutical tablets is outlined below.



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Caption: GC analysis workflow for **dimenhydrinate**.

Data Presentation

The following tables summarize the quantitative performance data from the referenced methods.

Table 1: GC-FID Method Validation Data

Parameter	Result
Linearity Range	1 - 6 mg/mL
Mean Recovery	99.39% [1]
Precision (RSD%)	2.07% [1]
Assay vs. Label Claim	98.85 ± 1.84% [1]

Table 2: GC-MS Method Validation Data

Parameter	Result
Linearity Range	50 - 500 µg/mL [3] [4]
Correlation Coefficient (r ²)	0.9982 [3] [4]
Mean Recovery	> 96.80% [3] [4]
Limit of Detection (LOD)	Not Reported
Limit of Quantification (LOQ)	Not Reported

Conclusion

Both the GC-FID and GC-MS methods presented provide accurate, specific, and reliable means for the quantitative determination of **dimenhydrinate** in pharmaceutical tablet formulations. The GC-FID method is simple, robust, and suitable for routine quality control analysis. The GC-MS method offers higher specificity and is ideal for impurity profiling and confirmatory analysis. The choice of method can be based on the specific requirements of the laboratory and the analytical task at hand. The provided protocols and performance data demonstrate that gas chromatography is a highly effective technique for the quality assessment of **dimenhydrinate** products.

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